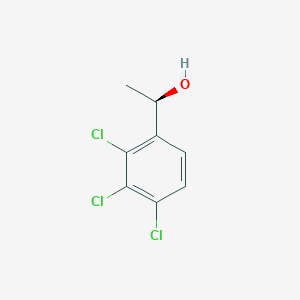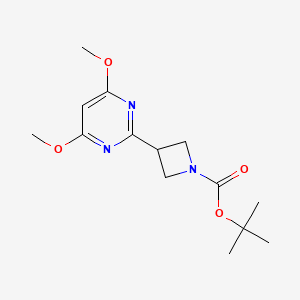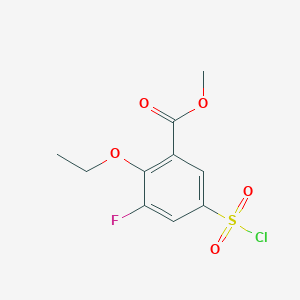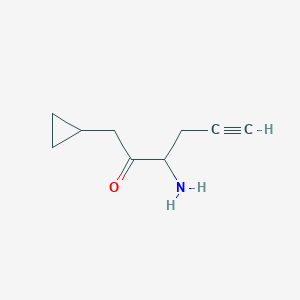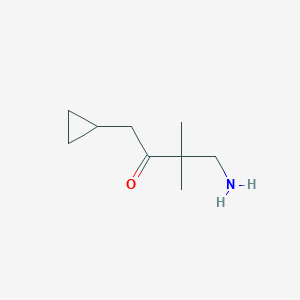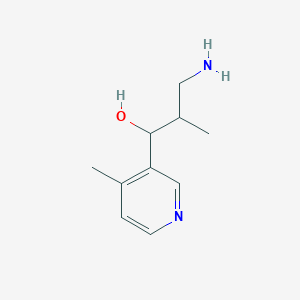
3-Amino-2-methyl-1-(4-methylpyridin-3-YL)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol is a chemical compound with the molecular formula C10H16N2O. It is characterized by the presence of an amino group, a methyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol typically involves the reaction of 4-methylpyridine with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the use of reductive amination, where 4-methylpyridine is reacted with formaldehyde and ammonia under reducing conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-one.
Reduction: Formation of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, influencing the activity of these targets. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propane: Lacks the hydroxyl group, making it less versatile in certain reactions.
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate:
Uniqueness
3-Amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol is unique due to the presence of both amino and hydroxyl groups, allowing it to participate in a wide range of chemical reactions and making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
3-amino-2-methyl-1-(4-methylpyridin-3-yl)propan-1-ol |
InChI |
InChI=1S/C10H16N2O/c1-7-3-4-12-6-9(7)10(13)8(2)5-11/h3-4,6,8,10,13H,5,11H2,1-2H3 |
InChI Key |
BZTFIMGODOZAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)imino]-1lambda6-thiolan-1-one](/img/structure/B15255048.png)
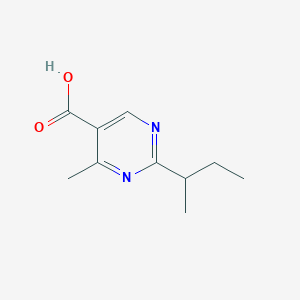
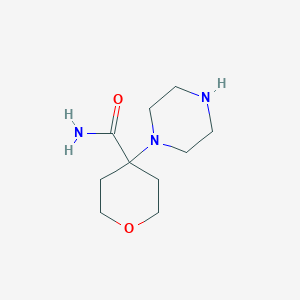
![5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde](/img/structure/B15255065.png)
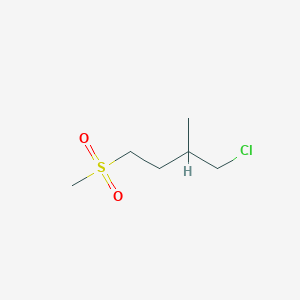
![4-[(2,5-difluorophenyl)methyl]-1H-imidazole](/img/structure/B15255089.png)
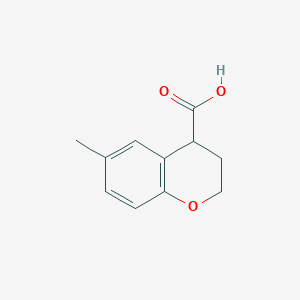
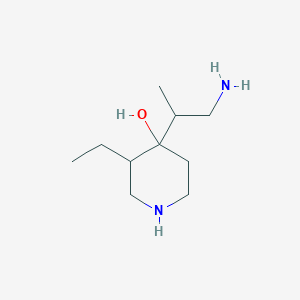
![3-[(3-Fluorophenyl)sulfanyl]butan-2-one](/img/structure/B15255122.png)
